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Compound of Interest

Compound Name: Salvianolic acid D

Cat. No.: B610670

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic properties of a compound is paramount for its identification,
characterization, and quantification. This technical guide provides an in-depth overview of the
nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Salvianolic acid D,
a bioactive natural product with significant therapeutic potential.

Salvianolic acid D is a phenolic acid that has been identified in plants of the Salvia genus,
such as Salvia miltiorrhiza and Salvia chinensis.[1] Its chemical structure and biological activity
have been the subject of numerous studies. This document consolidates the available
spectroscopic data into a user-friendly format, complete with experimental protocols and visual
workflows to aid in research and development efforts.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the
structure of compounds. For Salvianolic acid D, Electrospray lonization (ESI) is a commonly
employed technique.
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Parameter Value Source
Molecular Formula C20H18010 [1]
Molecular Weight 418.35 g/mol [1]

o Negative Electrospray
lonization Mode -
lonization (ESI-)

Deprotonated Molecule [M-H]=  m/z 417

Predicted ESI-MS/MS Fragmentation

While a detailed experimental ESI-MS/MS fragmentation spectrum for Salvianolic acid D is
not readily available in the cited literature, a putative fragmentation pathway can be proposed
based on the known fragmentation patterns of other salvianolic acids, such as salvianolic acids
A, B, and C. The fragmentation of these related compounds often involves the loss of caffeic
acid and danshensu moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

As of the latest search, specific, comprehensive, and tabulated *H and 3C NMR chemical shift
data for Salvianolic acid D are not available in the public domain literature. While 13C NMR
spectra are available on databases like PubChem, the explicit chemical shift values are not
provided in a readily accessible format.[1] Researchers are advised to consult specialized
chemical databases or acquire experimental data for definitive structural assignments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality
spectroscopic data. The following sections outline the methodologies for the analysis of
Salvianolic acid D.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and specific LC-MS method has been developed for the determination of
Salvianolic acid D in biological matrices.
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Parameter Description
Agilent 6110 single quadrupole mass
Instrumentation spectrometer with an electrospray ionization

(ESI) source.

lonization Mode

Negative ion mode.

Scan Mode

Single lon Monitoring (SIM).

Monitored lon

m/z 417 for Salvianolic acid D.

Capillary Voltage 3000 V.
Nebulizer Pressure 35 psig.
Drying Gas Flow Rate 10 L/min.
Drying Gas Temperature 350 °C.

Fragmentation Voltage

100 V for Salvianolic acid D.

Chromatographic Separation

The specific column and mobile phase
composition should be optimized based on the

sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the acquisition of NMR spectra for salvianolic acids is provided below. It

is important to note that specific parameters may need to be optimized based on the sample

concentration and the specific NMR instrument used.
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Parameter Description
) A high-field NMR spectrometer (e.g., 400 MHz
Instrumentation ) ] ) )
or higher) equipped with a suitable probe.
Deuterated solvents such as methanol-da
(CDs0OD) or dimethyl sulfoxide-de (DMSO-de)
Solvent

are commonly used for dissolving salvianolic

acids.

Sample Preparation

A sufficient amount of purified Salvianolic acid D

is dissolved in the deuterated solvent.

1H NMR Acquisition

Standard one-dimensional proton NMR spectra
are acquired to determine the chemical shifts

and coupling constants of the protons.

13C NMR Acquisition

One-dimensional carbon-13 NMR spectra, often
with proton decoupling, are acquired to identify

the chemical shifts of all carbon atoms.

2D NMR Experiments

To aid in the complete and unambiguous
assignment of proton and carbon signals, two-
dimensional NMR experiments such as COSY
(Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond

Correlation) are highly recommended.

Visualizing Experimental Workflows and Signaling

Pathways

To further aid in the understanding of the experimental processes and biological context of

Salvianolic acid D, the following diagrams have been generated using the DOT language.
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General Workflow for the Isolation of Salvianolic Acids

Extraction

Raw Plant Material (e.g., Salvia miltiorrhiza)

:

Solvent Extraction (e.g., Ethanol/Water)

Purification

Crude Extract

:

Column Chromatography (e.g., Macroporous Resin)

:

Preparative HPLC

Analysis & Characterization

Purified Salvianolic Acid D

i

NMR Spectroscopy (1H, 13C, 2D) Mass Spectrometry (ESI-MS, ESI-MS/MS)
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Caption: A generalized workflow for the isolation and characterization of salvianolic acids from
plant material.

Signaling Pathways Modulated by Salvianolic Acid D in Cardiomyocytes
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Caption: A diagram illustrating the modulatory effects of Salvianolic Acid D on the Ras and
PI13K/Akt signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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